molecular formula C9H16ClNO3 B1408211 Ethyl oxo(piperidin-2-yl)acetate hydrochloride CAS No. 1823547-10-9

Ethyl oxo(piperidin-2-yl)acetate hydrochloride

Cat. No. B1408211
CAS RN: 1823547-10-9
M. Wt: 221.68 g/mol
InChI Key: QTPVNSQNPLWQMT-UHFFFAOYSA-N
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Description

Ethyl oxo(piperidin-2-yl)acetate hydrochloride is a compound with the IUPAC name ethyl ®-2-(piperidin-2-yl)acetate hydrochloride . It has a molecular weight of 207.7 . This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO2.ClH/c1-2-12-9(11)7-8-5-3-4-6-10-8;/h8,10H,2-7H2,1H3;1H/t8-;/m1./s1 .


Chemical Reactions Analysis

The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl . Therefore, the described MCR is regioselective .


Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored at 2-8°C .

Scientific Research Applications

  • Pharmacokinetic Studies and Diuretic Application :Ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene) acetate, a derivative similar to Ethyl oxo(piperidin-2-yl)acetate hydrochloride, has been used in pharmacokinetic studies. It shows properties as a diuretic with potent diuretic and saluretic effects and a mild onset of action. It also exhibits a marked antihypertensive effect in hypertensive rats (Herrmann et al., 1977).

  • Asymmetric Synthesis in Alkaloid Production :Ethyl (E)-5-[benzyl-(3-oxobutyl)amino]pent-2-enoate, structurally related to this compound, has been used in asymmetric intramolecular Michael reactions. This process yields piperidine derivatives, which serve as versatile chiral building blocks for alkaloid synthesis, showcasing its application in the field of organic synthesis (Hirai et al., 1992).

  • Antimicrobial Activity :Compounds similar to this compound, such as (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, have been synthesized and shown to exhibit moderate antimicrobial activities against various bacteria and Candida albicans. This highlights its potential application in antimicrobial research (Ovonramwen et al., 2019).

  • Chemical Synthesis and Structural Analysis :Related compounds have been used in chemical synthesis processes, such as the creation of 2,6-diaryl-3-methyl-4-piperidone derivatives. These processes also involve structural analysis and study of hydrogen bonds in molecular packing in crystals, showcasing applications in crystallography and structural chemistry (Rameshkumar et al., 2003).

  • Corrosion Inhibition in Industrial Applications :Derivatives like N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine, which shares structural similarities with this compound, have been studied for their corrosion inhibition properties on mild steel in acidic environments. This suggests potential applications in industrial corrosion protection (Study of Corrosion Behavior, 2021).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P280, P301+P312, and P302+P352 .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Thus, more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant interest in this field and it is likely that research into compounds like Ethyl oxo(piperidin-2-yl)acetate hydrochloride will continue in the future.

properties

IUPAC Name

ethyl 2-oxo-2-piperidin-2-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-2-13-9(12)8(11)7-5-3-4-6-10-7;/h7,10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPVNSQNPLWQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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